

fenbutatin oxide stability in different solvent systems

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Compound of Interest

Compound Name: *Fenbutatin oxide*

Cat. No.: *B1672490*

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Fenbutatin Oxide Stability: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of **fenbutatin oxide** in various solvent systems. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of **fenbutatin oxide**?

Fenbutatin oxide is a white crystalline solid that is generally considered a persistent compound.^{[1][2]} It is stable to sunlight and relatively stable in acidic environments.^{[1][3]} However, it is susceptible to hydrolysis in the presence of water.^{[3][4][5]}

Q2: What is the solubility of **fenbutatin oxide** in common laboratory solvents?

Fenbutatin oxide is practically insoluble in water but shows slight to good solubility in several organic solvents.^{[3][6]} Its solubility at 23°C is summarized in the table below.

Solvent	Solubility (g/L)
Water	~0.000005[3]
Acetone	6[3][4][5][7]
Methanol	Insoluble[1]
Benzene	140[3][4][5][7]
Dichloromethane	370 - 380[3][4][5][7]
Xylene	53[7]
Octanol	33[7]

Q3: What is the recommended solvent for preparing a stock solution of **fenbutatin oxide**?

Acetonitrile is a commonly used solvent for preparing standard stock solutions of **fenbutatin oxide** for analytical purposes.[1][2] For other applications, dichloromethane or benzene can be used where higher concentrations are required.[3][4][5][7]

Q4: How does **fenbutatin oxide** behave in aqueous solutions?

Fenbutatin oxide undergoes hydrolysis in the presence of water, converting to tris(2-methyl-2-phenylpropyl)tin hydroxide. This reaction is reversible, with the hydroxide slowly converting back to **fenbutatin oxide** at room temperature and more rapidly at 98°C.[3][4][5]

Q5: What is the effect of pH on the stability of **fenbutatin oxide**?

Fenbutatin oxide is considered to be relatively stable in acidic environments.[1] The addition of formic acid to the extraction solvent has been shown to improve the extraction efficiency, suggesting stability under acidic conditions.[1][8] Information on its stability in neutral or alkaline aqueous solutions is less defined, but hydrolysis is a key degradation pathway.[3][4][5]

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
Low recovery during sample extraction	- Inappropriate extraction solvent.- Degradation of the analyte during extraction.	- Use acetonitrile, as fenbutatin oxide is insoluble in methanol. [1]- Consider acidifying the extraction solvent (e.g., with 1% formic acid) to improve stability and extraction efficiency.[1][8]
Poor peak shape in HPLC (e.g., tailing)	- Inappropriate mobile phase.	- While methanol can enhance the mass spectrometry response, a methanol/water mobile phase may cause poor peak shape. Using an acetonitrile/water mobile phase can improve peak symmetry.[8]
Underestimation of fenbutatin oxide concentration in GC analysis	- Low volatility of fenbutatin oxide.- Inefficient derivatization.	- Gas chromatography (GC) methods typically require a derivatization step to increase volatility.[2] Low yields in this step can lead to underestimation.[2]- Consider using HPLC-MS/MS, which does not require derivatization and can offer higher sensitivity. [2]
Variability in analytical results	- Instability of the compound in the prepared solution.- Adsorption to container surfaces.	- Store standard solutions in the dark at -20°C.[1]- Due to its high octanol-water partition coefficient, fenbutatin oxide may adsorb to surfaces. Ensure proper rinsing of glassware and consider using silanized vials.

Experimental Protocols

Protocol 1: Analysis of Fenbutatin Oxide Residues by Modified QuEChERS and HPLC-MS/MS

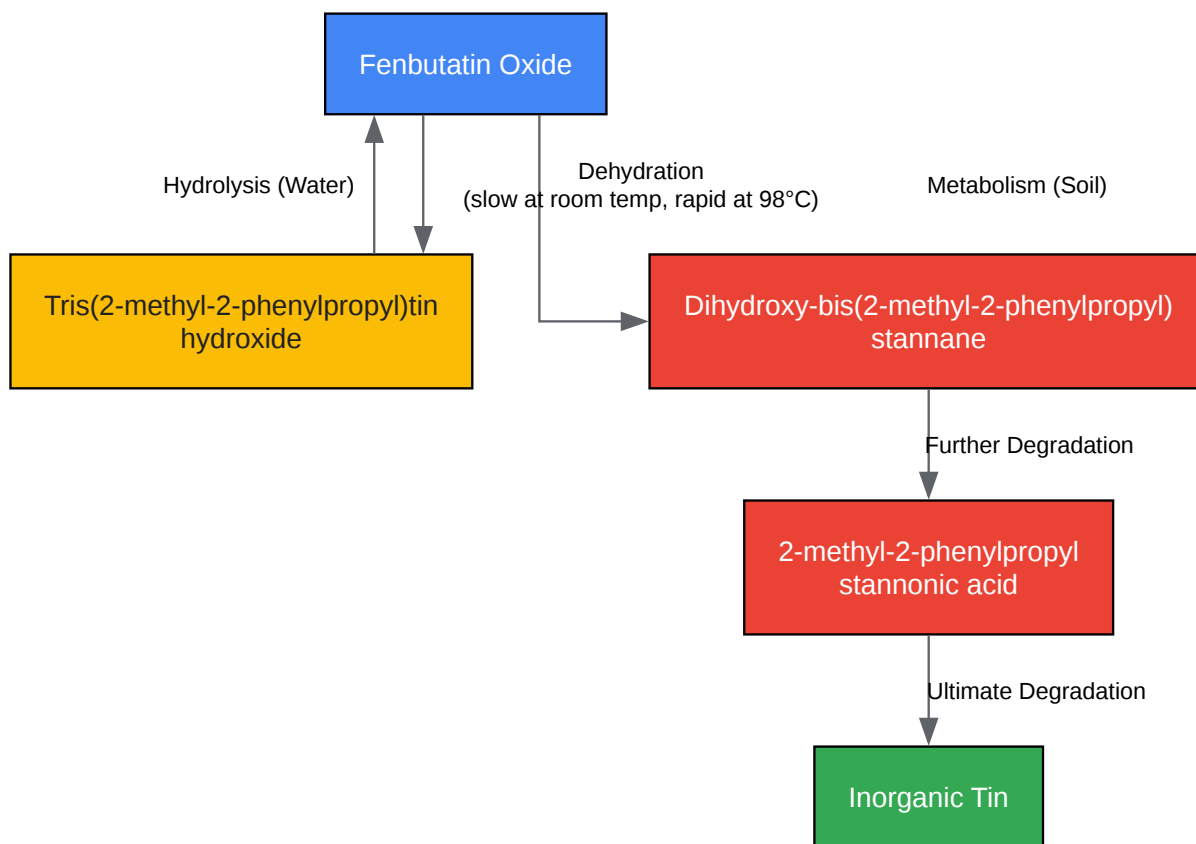
This protocol is adapted from a method for the determination of **fenbutatin oxide** in various food and environmental matrices.^{[1][2]}

1. Sample Extraction: a. Place 10 g of a homogenized sample into a 50 mL polypropylene centrifuge tube. b. Add acetonitrile containing 1% formic acid (v/v). c. Shake vigorously to ensure thorough extraction. d. Centrifuge the sample.
2. Sample Purification (Dispersive Solid-Phase Extraction - dSPE): a. Transfer the supernatant to a tube containing a suitable sorbent (e.g., primary secondary amine - PSA). b. Vortex to facilitate the removal of matrix interferences. c. Centrifuge to pellet the sorbent.
3. Sample Preparation for Analysis: a. Take an aliquot of the purified supernatant. b. Filter through a 0.22 µm nylon syringe filter into an autosampler vial.
4. HPLC-MS/MS Analysis: a. Column: Hypersil Gold C18 column (3.0 µm, 2.1 mm × 100 mm) or equivalent.^[2] b. Mobile Phase: An appropriate gradient of acetonitrile and water. c. Ionization Mode: Positive electrospray ionization (ESI+).^[2] d. Detection: Multiple Reaction Monitoring (MRM) mode.^[2] Quantitative analysis can be based on the transition m/z 518.96 → 463.04.^[2]

Degradation and Metabolism

Fenbutatin oxide is known to degrade in the environment. In the presence of water, it undergoes reversible hydrolysis. In soil, it metabolizes into other organotin compounds.

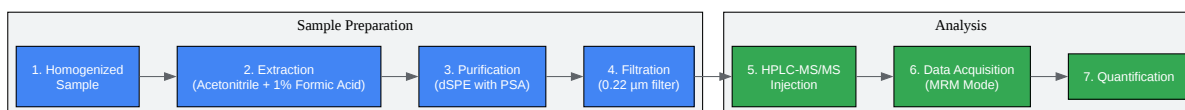
Degradation Pathway of Fenbutatin Oxide



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Caption: Degradation pathway of **fenbutatin oxide** in water and soil.[3][4][5][6][9]

Experimental Workflow for Fenbutatin Oxide Analysis



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Caption: Workflow for the analysis of **fenbutatin oxide** using QuEChERS and HPLC-MS/MS.
[1][2]

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